molecular formula C9H10ClNO3 B1668445 カリサバメート CAS No. 194085-75-1

カリサバメート

カタログ番号: B1668445
CAS番号: 194085-75-1
分子量: 215.63 g/mol
InChIキー: OLBWFRRUHYQABZ-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Carisbamate plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated sodium channels and hyperpolarization-activated cation channels, leading to the suppression of these currents . The interaction with sodium channels involves binding to specific amino acid residues, resulting in the inhibition of repetitive neuronal firing . Additionally, carisbamate affects the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, altering their gating kinetics and reducing the strength of voltage-dependent hysteresis .

Cellular Effects

Carisbamate exerts various effects on different cell types and cellular processes. In electrically excitable cells, such as neurons, carisbamate suppresses voltage-gated sodium currents and hyperpolarization-activated cation currents . This suppression leads to a decrease in neuronal excitability and a reduction in seizure activity. Carisbamate also influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating epilepsy and other neurological disorders.

Molecular Mechanism

The molecular mechanism of carisbamate involves its interaction with voltage-gated sodium channels and HCN channels. By binding to specific amino acid residues in these channels, carisbamate inhibits their activity, leading to a reduction in neuronal excitability . This inhibition is believed to be responsible for its anticonvulsant effects. Additionally, carisbamate may modulate other ion channels and receptors, further contributing to its therapeutic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carisbamate have been observed to change over time. Studies have shown that carisbamate can effectively suppress voltage-gated sodium currents and hyperpolarization-activated cation currents in a concentration-dependent manner . The stability and degradation of carisbamate in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various experimental models . Continuous exposure to carisbamate can lead to sustained suppression of ion channel activity, which may contribute to its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of carisbamate vary with different dosages in animal models. In a rat model of symptomatic infantile spasms, carisbamate was found to acutely suppress spasms at doses of 30 mg/kg and 60 mg/kg without detectable toxicity or mortality . Higher doses of carisbamate have been associated with increased anticonvulsant effects, but also with a higher incidence of adverse effects such as dizziness and drowsiness . These findings suggest that carisbamate has a dose-dependent therapeutic window, with optimal efficacy achieved at specific dosage ranges.

Metabolic Pathways

Carisbamate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites Its interaction with metabolic enzymes suggests that carisbamate may influence the overall metabolic profile of cells and tissues .

Transport and Distribution

Carisbamate is transported and distributed within cells and tissues through various mechanisms. It is believed to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The transport of carisbamate within cells may involve specific transporters and binding proteins, although these mechanisms have not been fully elucidated. The distribution of carisbamate within tissues is likely influenced by its physicochemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

Its interaction with ion channels and receptors suggests that carisbamate may be localized to specific cellular compartments where these channels and receptors are present

準備方法

カリスバメートは、さまざまな合成経路で合成することができます。 一般的な方法の1つは、制御された条件下でクロロフェニルエタノールとカルバモイルクロリドを反応させることです . この反応には通常触媒が必要であり、所望の生成物が得られるように特定の温度で行われます。 工業生産方法では、収率と純度を最大限にするために最適化された反応条件を使用して、大規模合成を行うことがよくあります .

3. 化学反応解析

カリスバメートは、次のようなさまざまな種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究における用途

化学反応の分析

Carisbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

特性

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426076
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-75-1
Record name Carisbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194085-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARISBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisbamate
Reactant of Route 2
Reactant of Route 2
Carisbamate
Reactant of Route 3
Reactant of Route 3
Carisbamate
Reactant of Route 4
Reactant of Route 4
Carisbamate
Reactant of Route 5
Reactant of Route 5
Carisbamate
Reactant of Route 6
Reactant of Route 6
Carisbamate
Customer
Q & A

Q1: How does Carisbamate impact neuronal activity?

A1: Carisbamate exhibits inhibitory effects on both voltage-gated sodium channels (NaV) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels []. These actions contribute to its ability to suppress neuronal excitability, a key factor in its anticonvulsant properties.

Q2: Does Carisbamate affect neurotransmitter systems?

A2: Research suggests that Carisbamate can modulate monoaminergic systems. Studies in rats have shown that prolonged administration of Carisbamate can decrease the firing activity of serotonin neurons in the dorsal raphe nucleus, while simultaneously enhancing serotonin transmission in the forebrain []. This effect is attributed to potential desensitization of terminal 5-HT1B autoreceptors.

Q3: Are there any neuroprotective effects associated with Carisbamate?

A3: Preclinical studies, particularly in the lithium-pilocarpine model of epilepsy, have revealed potential neuroprotective properties of Carisbamate [, , ]. These protective effects are linked to modulations in neuronal and astrocytic metabolism, particularly in brain regions vulnerable to seizure-induced damage.

Q4: How does Carisbamate influence astrocyte function?

A4: Carisbamate demonstrates a significant impact on astrocyte metabolism, particularly in the context of epilepsy models. Research suggests that Carisbamate can differentially modulate astrocytic mitochondrial metabolism, potentially influencing the outcome of treatment [].

Q5: What are the potential downstream effects of Carisbamate's interactions with neuronal targets?

A5: Carisbamate's actions on ion channels and neurotransmitter systems can lead to several downstream effects, including:

  • Reduced neuronal excitability: By inhibiting NaV and HCN channels, Carisbamate can dampen excessive neuronal firing, a hallmark of epileptic activity [].
  • Modulation of neurotransmitter release: Carisbamate's impact on monoaminergic systems may influence the release and signaling of neurotransmitters like serotonin, contributing to its therapeutic effects [, ].
  • Neuroprotection: Carisbamate's potential to protect neurons from seizure-induced damage is likely mediated through its influence on metabolic processes and cellular stress responses [, , ].

Q6: What is the molecular formula and weight of Carisbamate?

A6: Carisbamate, chemically known as (S)-(-)-2-O-carbamoyl-1-O-chlorophenyl-ethanol, has the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol.

Q7: How is Carisbamate typically characterized using spectroscopic techniques?

A7: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in Carisbamate's characterization:

  • NMR: 1H and 13C NMR spectroscopy provide detailed structural information, enabling the identification of Carisbamate and its potential degradation products [].
  • MS: Coupled with separation techniques like Liquid Chromatography (LC-MS/MS), MS allows for sensitive and selective quantification of Carisbamate in biological samples [, ].

Q8: What analytical methods are employed to quantify Carisbamate?

A8: Several analytical techniques are used to quantify Carisbamate:

  • LC-MS/MS: This highly sensitive and specific method is commonly used for quantifying Carisbamate in biological matrices like plasma [, ].
  • HPLC: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, offers a robust approach for quantifying Carisbamate in pharmaceutical formulations [].

Q9: How is Carisbamate absorbed and distributed in the body?

A9: Carisbamate is well absorbed after oral administration []. It exhibits extensive metabolism, primarily via carbamate ester hydrolysis [].

Q10: What are the primary metabolic pathways of Carisbamate?

A10: The primary metabolic route for Carisbamate is carbamate ester hydrolysis, mainly occurring in the liver []. This process leads to the formation of several metabolites, some of which may contribute to its therapeutic effects.

Q11: Does Carisbamate interact with other drugs?

A11: While Carisbamate generally displays a favorable drug interaction profile, some interactions have been reported:

  • Warfarin: Co-administration with Carisbamate can increase the elimination half-life of warfarin, although this effect is not considered clinically significant at standard doses [].
  • Other Antiepileptic Drugs: Clinical trials haven't identified any significant interactions between Carisbamate and commonly used antiepileptic drugs like Carbamazepine, Valproate, and Lamotrigine [, ].

Q12: How does hepatic impairment affect Carisbamate pharmacokinetics?

A12: Hepatic impairment can alter Carisbamate's pharmacokinetic parameters. Studies show that moderate hepatic impairment significantly increases Carisbamate's exposure, mainly due to reduced intrinsic hepatic clearance []. This underscores the importance of dosage adjustments in patients with liver dysfunction.

Q13: What types of epilepsy has Carisbamate been investigated for?

A13: Carisbamate has been investigated as an adjunctive treatment for various types of epilepsy:

  • Focal Epilepsy: Multiple clinical trials have explored Carisbamate's efficacy in reducing seizure frequency in adults with drug-resistant focal epilepsy [, , ].
  • Lennox-Gastaut Syndrome: Research is ongoing to assess Carisbamate's potential in managing Lennox-Gastaut Syndrome, a severe form of epilepsy often resistant to conventional therapies [].

Q14: Has Carisbamate demonstrated efficacy in other neurological conditions?

A14: Beyond epilepsy, Carisbamate has been explored for its therapeutic potential in other neurological conditions:

  • Essential Tremor: A proof-of-concept study examining Carisbamate for essential tremor didn't reveal significant improvements in tremor severity compared to placebo [].

Q15: What are the limitations of current Carisbamate research?

A15: While promising, Carisbamate research faces certain limitations:

    Q16: What is the safety profile of Carisbamate?

    A16: Carisbamate generally exhibits a favorable safety profile, but some adverse events have been reported in clinical trials:

    • Common side effects: Dizziness, headache, somnolence, and nausea are among the most frequently reported side effects associated with Carisbamate use [, , ].

    Q17: Are there specific considerations for Carisbamate use in patients with hepatic impairment?

    A17: Given its metabolism in the liver, careful consideration is required when using Carisbamate in patients with hepatic impairment. Dosage adjustments are often necessary to mitigate the risk of adverse effects due to altered drug clearance [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。